molecular formula C11H16O4 B2588399 Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate CAS No. 107861-64-3

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate

Cat. No. B2588399
CAS RN: 107861-64-3
M. Wt: 212.245
InChI Key: ZXZJORMCJNXQAB-UHFFFAOYSA-N
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Description

Ethyl 4-oxocyclohexanecarboxylate is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol . It is an ethyl ester, a cyclohexanecarboxylate ester, and a member of cyclohexanones . It is functionally related to a 4-oxocyclohexanecarboxylic acid .


Synthesis Analysis

Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .


Molecular Structure Analysis

The molecular formula of Ethyl 4-oxocyclohexanecarboxylate is C9H14O3 . Its average mass is 170.206 Da and its monoisotopic mass is 170.094299 Da .


Chemical Reactions Analysis

Ethyl 4-oxocyclohexanecarboxylate is a cyclohexanone derivative used in the study of cyclohexanone monooxygenase and its mutants as catalysts . It is also employed in the preparation of dopamine agonists and the skeleton of tetracyclic diterpenes .


Physical And Chemical Properties Analysis

Ethyl 4-oxocyclohexanecarboxylate is a clear colorless to yellow liquid . It has a melting point of 221-226 °C, a boiling point of 150-152 °C/40 mmHg, and a density of 1.068 g/mL at 25 °C . Its refractive index is n20/D 1.461 . It is soluble in Chloroform and Methanol, but insoluble in water .

Scientific Research Applications

Organic Synthesis

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate serves as a valuable building block in organic synthesis. Its 1,3-dicarbonyl system allows for diverse reactions, leading to the formation of complex molecules. Researchers often utilize it as a precursor for heterocyclic compounds, such as indoles, pyrazoles, and pyrimidines .

Dopamine Agonists

This compound plays a role in the preparation of dopamine agonists. These molecules interact with dopamine receptors and can have therapeutic implications in conditions like Parkinson’s disease and restless legs syndrome. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate contributes to the synthesis of these important pharmaceutical agents .

Tetracyclic Diterpenes

Tetracyclic diterpenes are natural products with intriguing biological activities. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate participates in the construction of their carbon skeletons. These diterpenes may exhibit antitumor, antimicrobial, or anti-inflammatory properties, making them relevant in drug discovery and development .

Heterocyclic Chemistry

Due to its reactive centers and versatility, this compound serves as a promising synthon in heterocyclic chemistry. Researchers explore its reactions with various binucleophiles, leading to heterocycle formation. These heterocycles find applications in medicinal chemistry, materials science, and agrochemicals .

Scaffold for Novel Compounds

Researchers can modify the acetyl and ester groups of this compound to create novel derivatives. By introducing substituents, they can fine-tune its properties and explore new chemical space. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate serves as a scaffold for designing compounds with specific functions, such as enzyme inhibitors or ligands for receptors.

Safety And Hazards

Ethyl 4-oxocyclohexanecarboxylate is slightly toxic and has the potential to cause skin and eye irritation . Additionally, it is highly flammable, with its smoke being toxic . It is crucial to avoid breathing dust/fume/gas/mist/vapors/spray . If it comes into contact with the skin, it should be washed off with plenty of soap and water . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZJORMCJNXQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate

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